molecular formula C30H30N2O3S B11655117 Methyl 6-tert-butyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11655117
M. Wt: 498.6 g/mol
InChI Key: DURKQWVLGSUJOT-UHFFFAOYSA-N
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Description

METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include tert-butyl benzothiophene derivatives and phenylquinoline derivatives. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydrobenzothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzothiophene derivatives or quinoline derivatives. Examples could be:

  • METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • 2-PHENYLQUINOLINE-4-AMIDO derivatives
  • TETRAHYDROBENZOTHIOPHENE derivatives

Uniqueness

The uniqueness of METHYL 6-TERT-BUTYL-2-(2-PHENYLQUINOLINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which combines features of both benzothiophene and quinoline derivatives. This unique combination might confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C30H30N2O3S

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[(2-phenylquinoline-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H30N2O3S/c1-30(2,3)19-14-15-21-25(16-19)36-28(26(21)29(34)35-4)32-27(33)22-17-24(18-10-6-5-7-11-18)31-23-13-9-8-12-20(22)23/h5-13,17,19H,14-16H2,1-4H3,(H,32,33)

InChI Key

DURKQWVLGSUJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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